2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-bromophenyl)acetamide
CAS No.:
Cat. No.: VC16318869
Molecular Formula: C16H20BrN5OS
Molecular Weight: 410.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H20BrN5OS |
|---|---|
| Molecular Weight | 410.3 g/mol |
| IUPAC Name | 2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-bromophenyl)acetamide |
| Standard InChI | InChI=1S/C16H20BrN5OS/c17-12-7-4-8-13(9-12)19-14(23)10-24-16-21-20-15(22(16)18)11-5-2-1-3-6-11/h4,7-9,11H,1-3,5-6,10,18H2,(H,19,23) |
| Standard InChI Key | ZYSWIQQETVCWIW-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(CC1)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC=C3)Br |
Introduction
The compound 2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-bromophenyl)acetamide is a complex organic molecule that incorporates a triazole ring, a cyclohexyl group, and a bromophenyl moiety. This structure suggests potential biological activity, particularly due to the presence of the triazole core, which is known for its role in various pharmacological properties, including antifungal, antibacterial, and anticancer activities .
Synthesis Steps
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Triazole Ring Formation: This involves the reaction of aminoguanidine with a suitable aldehyde or ketone to form the triazole core.
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Introduction of Cyclohexyl Group: The cyclohexyl group is typically introduced through a nucleophilic substitution or alkylation reaction.
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Thioether Formation: The thioether linkage is formed by reacting the triazole derivative with a suitable thiol or thiolate.
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Acetamide Formation: The acetamide group is introduced through an acylation reaction with an appropriate acyl chloride.
Biological Activity
Triazole derivatives are known for their diverse biological activities, including antimicrobial and anticancer properties. The presence of a bromophenyl group may enhance the compound's lipophilicity and interaction with biological targets.
Potential Applications
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Antimicrobial Activity: Triazoles have shown significant activity against both Gram-positive and Gram-negative bacteria .
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Anticancer Activity: Some triazole derivatives have demonstrated cytotoxic effects against various cancer cell lines .
Data Table: Potential Biological Activities of Triazole Derivatives
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